

# Application Notes and Protocols for AZD2858 Administration in Mice

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## Compound of Interest

Compound Name: AZD2858  
Cat. No.: B15541572

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## Introduction

**AZD2858** is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase that is a key regulator in a multitude of cellular processes.[1] The two highly homologous isoforms of GSK-3, GSK-3 $\alpha$  and GSK-3 $\beta$ , are inhibited by **AZD2858** with high potency.[1] A primary function of GSK-3 is its role as a negative regulator in the canonical Wnt/ $\beta$ -catenin signaling pathway.[1] By inhibiting GSK-3, **AZD2858** prevents the phosphorylation and subsequent degradation of  $\beta$ -catenin, leading to its accumulation, nuclear translocation, and the activation of Wnt target genes.[1][2] This mechanism has demonstrated therapeutic potential in preclinical models, particularly in the context of bone formation and fracture healing.[3][4]

These application notes provide detailed protocols for the preparation and administration of **AZD2858** in mice for preclinical research, based on available study data.

## Data Presentation

The following tables summarize the in vitro potency of **AZD2858** and the documented in vivo dosage used in mice.

Table 1: In Vitro Potency of **AZD2858**

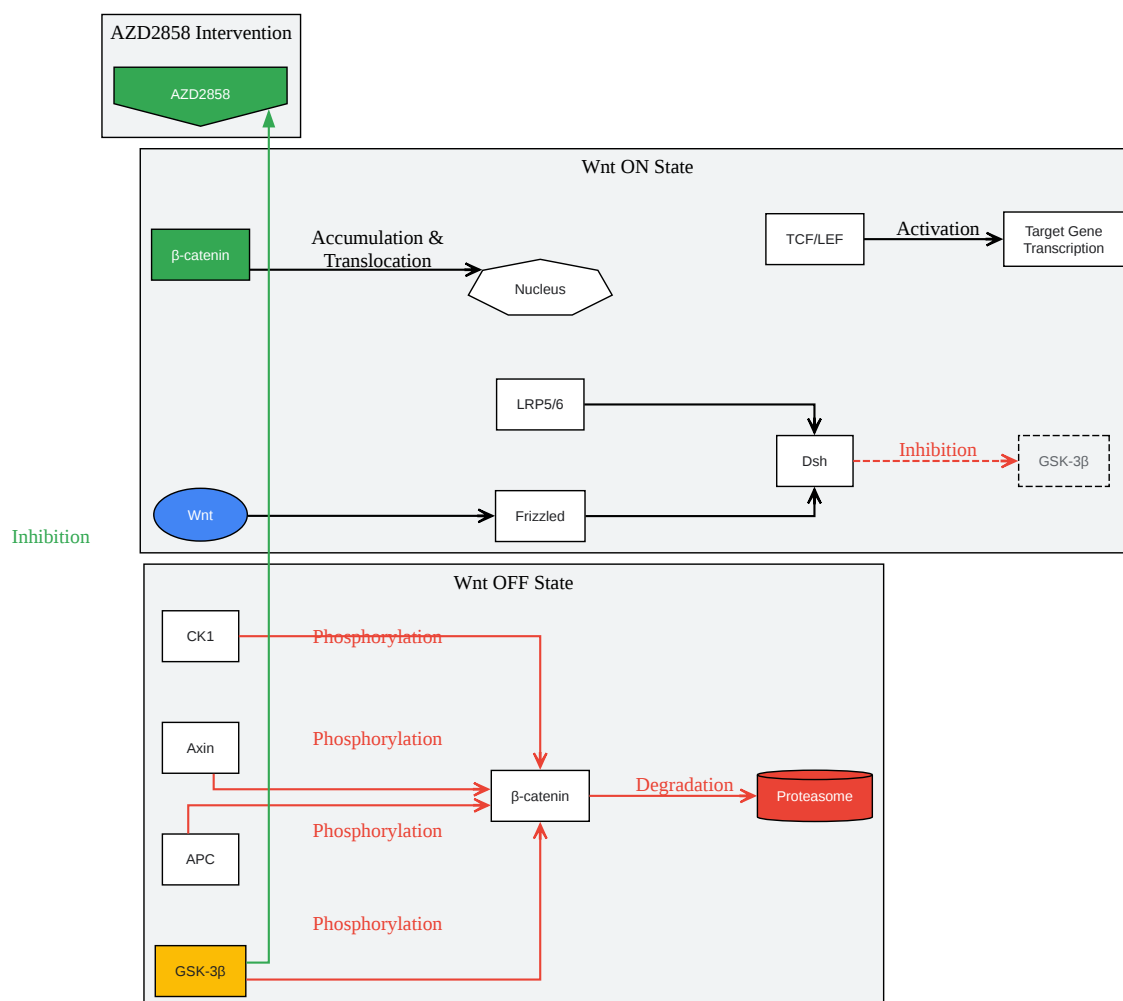
Parameter	Target	Value	Assay Type
IC <sub>50</sub>	GSK-3α	0.9 nM	Biochemical Assay
IC <sub>50</sub>	GSK-3β	5 nM	Biochemical Assay
IC <sub>50</sub>	GSK-3 (unspecified)	68 nM	Biochemical Assay[1] [2]
K <sub>i</sub>	GSK-3β	4.9 nM	Biochemical Assay[1]
IC <sub>50</sub>	Tau Phosphorylation (S396)	76 nM	Cell-based Assay[1]

Table 2: Summary of **AZD2858** Administration Parameters in Mice

Parameter	Value	Animal Model	Study Focus	Reference
Dosage	30 mg/kg	BALB/c mice	Osteogenesis	[5]
Administration Route	Subcutaneous (s.c.)	BALB/c mice	Osteogenesis	[5]
Frequency	Not explicitly stated	BALB/c mice	Osteogenesis	[5]
Vehicle	DMSO (resuspension), Milli-Q water (dilution)	Glioma xenografts	Cancer	[6]

## Signaling Pathway

The therapeutic effects of **AZD2858** are primarily mediated through its modulation of the Wnt/β-catenin signaling pathway. The following diagram illustrates the mechanism of action.



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**AZD2858** inhibits GSK-3β, preventing β-catenin degradation.

## Experimental Protocols

Important Considerations:

- All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional and national guidelines.
- Personnel should be properly trained in the administration techniques described below to minimize animal stress and ensure accurate dosing.
- Aseptic techniques should be used for the preparation of all dosing solutions.

### Protocol 1: Preparation of AZD2858 for In Vivo Administration

This protocol is based on the formulation used for in vivo studies with glioma xenografts.[\[6\]](#)

Materials:

- **AZD2858** powder
- Dimethyl sulfoxide (DMSO), sterile
- Milli-Q water (or sterile water for injection), sterile
- Sterile microcentrifuge tubes or conical tubes
- Vortex mixer

Procedure:

- Stock Solution Preparation:
  - Resuspend **AZD2858** powder in DMSO to create a concentrated stock solution (e.g., 10 mM).[\[6\]](#)
  - Ensure the powder is completely dissolved by vortexing.

- Store the stock solution at -20°C for long-term storage.
- Dosing Solution Preparation:
  - On the day of administration, thaw the **AZD2858** stock solution at room temperature.
  - Dilute the stock solution with Milli-Q water to the final desired concentration for injection.
    - Note: The final concentration of DMSO in the dosing solution should be minimized (typically <5-10%) to avoid toxicity. Calculate the dilution factor accordingly based on the desired final dose and injection volume.
  - Vortex the dosing solution thoroughly to ensure it is a homogenous suspension/solution.
  - Prepare the dosing solution fresh for each day of use.

## Protocol 2: Subcutaneous (s.c.) Administration in Mice

This protocol describes the subcutaneous administration of **AZD2858**, as documented in a study using a 30 mg/kg dose in BALB/c mice.[\[5\]](#)

### Materials:

- Prepared **AZD2858** dosing solution
- Control vehicle (e.g., Milli-Q water with the same final concentration of DMSO as the drug solution)
- Sterile syringes (e.g., 1 mL) with appropriate needles (e.g., 27-30 gauge)
- Animal scale
- 70% ethanol for disinfection

### Procedure:

- Animal Preparation:

- Accurately weigh each mouse on the day of dosing to calculate the precise volume of the **AZD2858** solution to be administered.
- Allow the animals to acclimate to the procedure room to minimize stress.
- Dosing Volume Calculation:
  - $\text{Volume (mL)} = (\text{Dose (mg/kg)} \times \text{Body Weight (kg)}) / \text{Concentration (mg/mL)}$
  - The typical injection volume for subcutaneous administration in mice is 5-10 mL/kg.
- Administration:
  - Restrain the mouse by gently grasping the scruff of the neck.
  - Lift the skin over the dorsal midline (between the shoulder blades) to create a "tent".
  - Wipe the injection site with 70% ethanol.
  - Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.
  - Slowly inject the calculated volume of the **AZD2858** solution or vehicle. A small bleb should form under the skin.
  - Withdraw the needle and apply gentle pressure to the injection site if necessary.
  - Return the mouse to its home cage and monitor for any adverse reactions.

### Protocol 3: Oral Gavage (PO) Administration in Mice

While the available literature specifies subcutaneous administration for mice, oral gavage has been extensively used for **AZD2858** in rats.[4][7][8] Should this route be chosen for mice, the following general protocol can be adapted.

Materials:

- Prepared **AZD2858** dosing solution
- Control vehicle

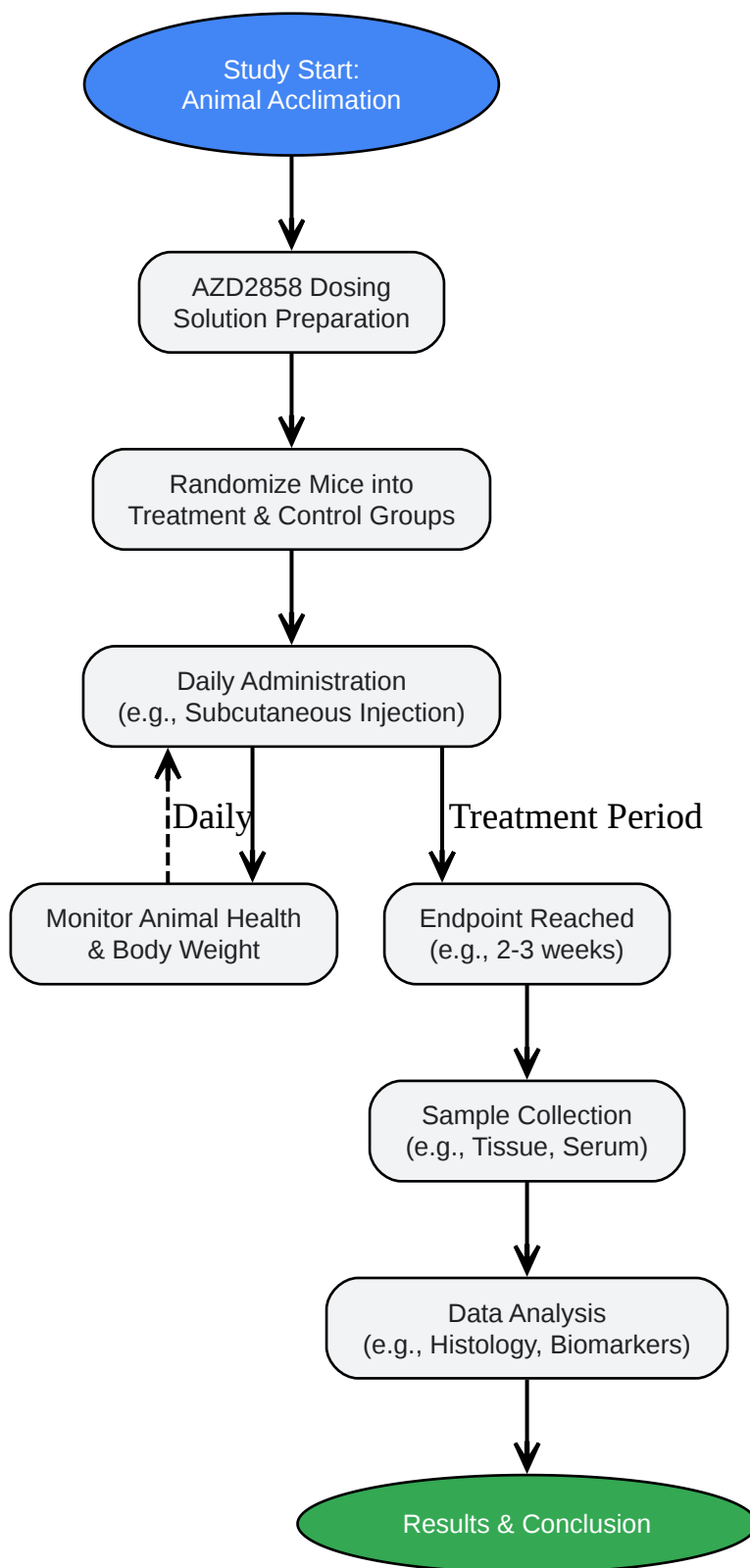
- Sterile syringes (e.g., 1 mL)
- Flexible or ball-tipped gavage needles appropriate for mice (e.g., 20-22 gauge)
- Animal scale

#### Procedure:

- Animal Preparation and Dosing Volume Calculation:
  - Follow steps 1 and 2 as described in Protocol 2.
  - The maximum recommended gavage volume for mice is 10 mL/kg.[9][10]
- Administration:
  - Firmly restrain the mouse, ensuring the head and neck are in a straight line with the body to facilitate passage of the gavage needle.
  - Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
  - Gently insert the gavage needle into the mouth, allowing the mouse to swallow the tip.
  - Advance the needle smoothly along the esophagus into the stomach. Do not force the needle.
  - Once in the stomach (indicated by reaching the pre-measured depth without resistance), slowly administer the calculated volume.
  - Gently remove the needle along the same path of insertion.
  - Return the mouse to its home cage and monitor for signs of distress, such as labored breathing.

## Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of **AZD2858** in a mouse model.





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A typical workflow for an in vivo **AZD2858** efficacy study.

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